Eugenyl formate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

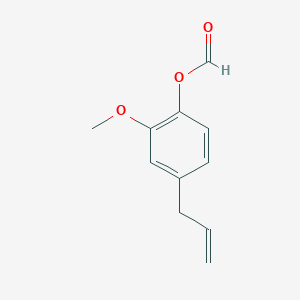

Eugenyl formate, also known as fema 2473, belongs to the class of organic compounds known as anisoles. These are organic compounds containing a methoxybenzene or a derivative thereof. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP). This compound has a dry, orris, and warm taste.

Applications De Recherche Scientifique

Biological Applications

1. Antimicrobial Activity

Eugenyl formate exhibits significant antimicrobial properties. Studies have demonstrated that it can inhibit a variety of pathogens, making it a candidate for use in food preservation and as a natural pesticide. Its effectiveness against bacteria and fungi positions it as a valuable alternative to synthetic preservatives.

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5 mg/mL |

| Staphylococcus aureus | 0.3 mg/mL |

| Candida albicans | 0.4 mg/mL |

2. Anti-inflammatory Properties

Research indicates that this compound possesses anti-inflammatory effects, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases. Its mechanism involves the inhibition of pro-inflammatory cytokines.

3. Anticancer Potential

this compound has shown promise in cancer research, particularly in inducing apoptosis in cancer cells. Studies suggest that it may selectively target cancerous cells while sparing normal cells, making it a potential candidate for therapeutic development.

Industrial Applications

1. Agricultural Uses

Due to its antimicrobial properties, this compound is being explored as a natural pesticide. Its ability to inhibit fungal growth can help protect crops without the adverse effects associated with chemical pesticides.

2. Cosmetic Industry

this compound is also utilized in cosmetic formulations due to its pleasant aroma and skin-beneficial properties. It can act as a fragrance component while providing antimicrobial effects that enhance product safety.

3. Material Science

Recent advancements have seen this compound used in the development of biodegradable materials and coatings. Its incorporation into polymers can enhance their mechanical properties while providing additional antibacterial characteristics.

Case Studies

Case Study 1: Antimicrobial Efficacy in Food Preservation

A study evaluated the effectiveness of this compound in extending the shelf life of perishable foods. The results indicated that foods treated with this compound showed significantly reduced microbial growth compared to untreated controls, demonstrating its potential as a natural preservative.

Case Study 2: Anti-inflammatory Effects in Clinical Trials

Clinical trials assessing the anti-inflammatory effects of this compound on patients with chronic inflammatory conditions showed promising results, with participants reporting decreased pain and inflammation levels after treatment.

Propriétés

Numéro CAS |

10031-96-6 |

|---|---|

Formule moléculaire |

C11H12O3 |

Poids moléculaire |

192.21 g/mol |

Nom IUPAC |

(2-methoxy-4-prop-2-enylphenyl) formate |

InChI |

InChI=1S/C11H12O3/c1-3-4-9-5-6-10(14-8-12)11(7-9)13-2/h3,5-8H,1,4H2,2H3 |

Clé InChI |

JUTKIGGQRLHTJN-UHFFFAOYSA-N |

SMILES |

COC1=C(C=CC(=C1)CC=C)OC=O |

SMILES canonique |

COC1=C(C=CC(=C1)CC=C)OC=O |

Point d'ébullition |

270.0 °C 270 °C |

Densité |

1.1050-1.1090 @ 15 °C 1.115-1.125 |

Key on ui other cas no. |

10031-96-6 |

Description physique |

Colourless to pale-yellowish oily liquid; Warm, woody, dry aroma |

Pictogrammes |

Irritant |

Solubilité |

SOL 1:2-3.5 IN 80% ALCOHOL Insoluble in water; Soluble in oils Soluble (in ethanol) |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.